4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C20H24O4 and a molecular weight of 328.4 g/mol . This compound is characterized by the presence of a tert-butyl group, a phenoxy group, and a methoxybenzaldehyde moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy and methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Tert-butylphenoxy)ethoxy]-3,5-dimethoxybenzaldehyde
- 2-(4-Tert-butylphenoxy)cyclohexanol
- 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid
Uniqueness
4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability, while the phenoxy and methoxy groups provide versatility in chemical reactions and potential biological activities.
Properties
IUPAC Name |
4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-20(2,3)16-6-8-17(9-7-16)23-11-12-24-18-10-5-15(14-21)13-19(18)22-4/h5-10,13-14H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGDSFUMNNFHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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